2,5-Dichloro-3-methylpyridine
Overview
Description
2,5-Dichloro-3-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5Cl2N. It is characterized by the presence of two chlorine atoms and one methyl group attached to a pyridine ring. This compound is widely used in various fields due to its unique chemical properties and reactivity.
Scientific Research Applications
2,5-Dichloro-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It serves as a building block in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It’s known that pyridine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known to be used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond .
Biochemical Pathways
As a component in sm cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Result of Action
Its use in sm cross-coupling reactions contributes to the synthesis of complex organic compounds .
Action Environment
The action of 2,5-Dichloro-3-methylpyridine, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. In the context of SM cross-coupling reactions, the reaction conditions are known to be exceptionally mild and tolerant to various functional groups .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-methylpyridine typically involves the chlorination of 3-methylpyridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2,5-dimethoxy-3-methylpyridine can be obtained.
Oxidation Products: Pyridine N-oxides are the major products of oxidation reactions.
Reduction Products: Partially or fully dechlorinated pyridines are formed upon reduction.
Comparison with Similar Compounds
2,6-Dichloro-3-methylpyridine: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
3,5-Dichloro-2-methylpyridine: Another isomer with distinct chemical properties and uses.
2,5-Dichloropyridine: Lacks the methyl group, resulting in different chemical behavior.
Uniqueness: 2,5-Dichloro-3-methylpyridine is unique due to the specific positioning of its substituents, which imparts distinct reactivity patterns and makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2,5-dichloro-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOPYQZRWCJGDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349136 | |
Record name | 2,5-dichloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59782-88-6 | |
Record name | 2,5-dichloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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